molecular formula C24H24N2O5S2 B2485587 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 921527-36-8

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2485587
CAS No.: 921527-36-8
M. Wt: 484.59
InChI Key: QVZZCUHZUSOZAN-UHFFFAOYSA-N
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Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide” is a complex organic compound. It contains several functional groups, including an ethoxy group, a benzofuran ring, a thiazole ring, and a tosyl group . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving organic halides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups .

Scientific Research Applications

Anticancer Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide has been explored in the context of anticancer research. Notably, some studies have synthesized and evaluated derivatives of thiazoles, similar in structure to the compound , for their potential cytotoxic activities against cancer cell lines. For instance, the study by Ravinaik et al. (2021) synthesized a series of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity. Additionally, Gomha et al. (2015) synthesized arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst, revealing promising anticancer activity.

Antimicrobial Properties

Some derivatives of this compound have been studied for their antimicrobial properties. Yilmaz and Cukurovalı (2003) reported the synthesis and antimicrobial activity of Schiff bases derived from 2,4-disubstituted thiazoles. These compounds exhibited activity against various microorganisms. Similarly, Narayana et al. (2004) synthesized benzamides and their derivatives with potential antifungal properties.

Future Directions

Benzofuran derivatives are a focus of ongoing research due to their wide range of biological and pharmacological applications . Future research may reveal more about the properties and potential uses of this specific compound.

Mechanism of Action

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-3-30-20-7-4-6-17-14-21(31-23(17)20)19-15-32-24(25-19)26-22(27)8-5-13-33(28,29)18-11-9-16(2)10-12-18/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZZCUHZUSOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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